[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
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Overview
Description
The compound [(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a phosphate group, and a cyclopenta[a]phenanthrene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl and phosphate groups through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and phosphorylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and metabolic processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate: can be compared with other similar compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
117176-37-1 |
---|---|
Molecular Formula |
C27H45O8P |
Molecular Weight |
528.623 |
IUPAC Name |
[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O8P/c1-23(2,29)10-6-11-26(5,30)22-9-14-27(31)19-16-21(28)20-15-17(35-36(32,33)34)7-12-24(20,3)18(19)8-13-25(22,27)4/h16-18,20,22,29-31H,6-15H2,1-5H3,(H2,32,33,34)/t17-,18-,20-,22-,24+,25+,26-,27+/m0/s1 |
InChI Key |
PWFQEBWYIORVAG-DMQHGKNISA-N |
SMILES |
CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(CCCC(C)(C)O)O)O)C)OP(=O)(O)O |
Origin of Product |
United States |
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